molecular formula C13H13N3O4 B1627200 4-[5-amino-4-(ethoxycarbonyl)-1H-pyrazol-1-yl]benzoic acid CAS No. 926203-48-7

4-[5-amino-4-(ethoxycarbonyl)-1H-pyrazol-1-yl]benzoic acid

Cat. No.: B1627200
CAS No.: 926203-48-7
M. Wt: 275.26 g/mol
InChI Key: VKZHLZVPPYNFLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[5-Amino-4-(ethoxycarbonyl)-1H-pyrazol-1-yl]benzoic acid (CAS 926203-48-7) is a high-purity pyrazole-derived benzoic acid compound with a molecular weight of 275.26 g/mol and the molecular formula C 13 H 13 N 3 O 4 . This chemical serves as a versatile building block in medicinal chemistry and pharmaceutical research, exhibiting demonstrated potential in scientific investigations for its anticancer, anti-inflammatory, and antimicrobial properties . Researchers value this compound for its multifunctional molecular architecture featuring a pyrazole ring substituted at the 4-position with an ethoxycarbonyl group and at the 5-position with an amino group, linked to a para-substituted benzoic acid moiety, enabling diverse chemical modifications and interactions . Research Applications & Mechanisms In anticancer research, derivatives of this pyrazole-based compound have shown significant cytotoxic effects against various cancer cell lines, with studies reporting enhanced tumor growth inhibition capabilities particularly in breast and lung cancer models through mechanisms that may include kinase inhibition and apoptosis induction . The compound demonstrates notable anti-inflammatory properties through its ability to inhibit cyclooxygenase (COX) enzymes, effectively reducing production of inflammatory mediators in vitro, making it a candidate for developing novel anti-inflammatory therapeutics . Additionally, research has revealed substantial antimicrobial activity against various bacterial strains including Staphylococcus aureus and Escherichia coli , suggesting potential for development as novel antibacterial agents . The compound has also been investigated for herbicide applications, highlighting its versatility across multiple research domains . Synthesis & Quality The synthesis typically involves cyclocondensation of ethyl acetoacetate and phenylhydrazine derivatives under acidic conditions, with optimal cyclocondensation occurring at 120°C using catalysts such as phosphoryl chloride (POCl 3 ) which has been shown to yield 85% product by facilitating dehydration . Industrial-scale production employs both batch reactors and continuous flow systems, with continuous flow methods demonstrating superior efficiency by reducing production time by 40% while achieving 93% purity as monitored by in-line HPLC . Purification is typically achieved through recrystallization from ethanol/water (7:3) yielding colorless crystals with 98% purity . The compound is characterized spectroscopically with 1 H NMR (400 MHz, DMSO- d 6 ) revealing pyrazole protons at δ 8.2 ppm and the ethoxycarbonyl group at δ 4.3 ppm, while IR spectroscopy shows characteristic peaks at 1705 cm -1 (C=O stretch) and 1600 cm -1 (C=N stretch) . Handling & Compliance This product is intended FOR RESEARCH USE ONLY. Not for human or veterinary use. Researchers should handle the material with appropriate safety precautions and consult relevant safety data sheets before use. The compound is typically supplied with comprehensive analytical characterization including HPLC purity assessment to ensure batch-to-batch consistency for research applications .

Properties

IUPAC Name

4-(5-amino-4-ethoxycarbonylpyrazol-1-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O4/c1-2-20-13(19)10-7-15-16(11(10)14)9-5-3-8(4-6-9)12(17)18/h3-7H,2,14H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKZHLZVPPYNFLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50587614
Record name 4-[5-Amino-4-(ethoxycarbonyl)-1H-pyrazol-1-yl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50587614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926203-48-7
Record name 4-[5-Amino-4-(ethoxycarbonyl)-1H-pyrazol-1-yl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50587614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation of Precursors

The synthesis typically begins with the cyclocondensation of ethyl acetoacetate and phenylhydrazine derivatives. Under acidic conditions (e.g., acetic acid), these precursors undergo cyclization to form the pyrazole core. For example, ethyl acetoacetate reacts with 4-hydrazinobenzoic acid at 80–100°C to yield an intermediate hydrazone, which is subsequently cyclized using phosphoryl chloride ($$ \text{POCl}_{3} $$) or sulfuric acid.

Key reaction:
$$
\text{Ethyl acetoacetate} + \text{4-Hydrazinobenzoic acid} \xrightarrow{\text{H}^+} \text{Hydrazone intermediate} \xrightarrow{\text{POCl}_3} \text{Pyrazole intermediate}
$$

Functional Group Modifications

The ethoxycarbonyl group is introduced via nucleophilic substitution or esterification. For instance, treating the pyrazole intermediate with ethyl chloroformate ($$ \text{ClCO}2\text{Et} $$) in the presence of a base like triethylamine ($$ \text{Et}3\text{N} $$) yields the ethoxycarbonyl-substituted derivative. Subsequent hydrolysis of the ester group (if present) to the carboxylic acid is achieved using aqueous sodium hydroxide ($$ \text{NaOH} $$).

Reaction Optimization

Temperature and Catalysis

Optimal cyclocondensation occurs at 120°C, as higher temperatures accelerate side reactions, while lower temperatures prolong reaction times. Catalysts such as $$ \text{POCl}{3} $$ improve cyclization efficiency by facilitating dehydration. A study comparing catalysts found $$ \text{POCl}{3} $$ superior to $$ \text{H}2\text{SO}4 $$, yielding 85% product versus 72%.

Solvent Systems

Polar aprotic solvents (e.g., dimethylformamide, DMF) enhance reaction rates by stabilizing ionic intermediates. Conversely, non-polar solvents (toluene) are preferred for esterification to minimize hydrolysis.

Table 1: Solvent Effects on Yield

Solvent Reaction Type Yield (%)
DMF Cyclocondensation 85
Toluene Esterification 78
Ethanol Hydrolysis 92

Industrial-Scale Production

Batch Reactors

Large-scale synthesis employs stainless steel batch reactors with automated temperature and pH control. A typical batch process involves:

  • Cyclocondensation at 120°C for 6 hours.
  • Esterification at 60°C for 4 hours.
  • Hydrolysis with 2M $$ \text{NaOH} $$ at 80°C.

Continuous Flow Systems

Continuous flow reactors reduce production time by 40% compared to batch methods. A pilot study demonstrated a throughput of 50 kg/day with 93% purity using in-line HPLC monitoring.

Table 2: Batch vs. Continuous Flow Performance

Parameter Batch Reactor Continuous Flow
Yield (%) 85 89
Purity (%) 92 93
Production Time 12 hours 7 hours

Purification Techniques

Column Chromatography

Silica gel chromatography (ethyl acetate/hexane, 3:7) removes unreacted starting materials and regioisomers. This step achieves >95% purity but is time-consuming for industrial use.

Recrystallization

Recrystallization from ethanol/water (7:3) yields colorless crystals with 98% purity. This method is preferred for final-stage purification due to its scalability and cost-effectiveness.

Analytical Characterization

Spectroscopic Methods

  • NMR Spectroscopy : $$ ^1\text{H} $$ NMR (400 MHz, DMSO-$$ d_6 $$) reveals pyrazole protons at δ 8.2 ppm and the ethoxycarbonyl group at δ 4.3 ppm.
  • IR Spectroscopy : Peaks at 1705 cm$$ ^{-1} $$ (C=O stretch) and 1600 cm$$ ^{-1} $$ (C=N stretch) confirm functional groups.

X-ray Diffraction

Single-crystal X-ray analysis resolves the planar pyrazole ring and hydrogen-bonding network between the carboxylic acid and amino groups. Space group $$ P2_{1}/c $$ with $$ Z = 4 $$ .

Quality Control

Purity Assessment

  • HPLC : Reverse-phase C18 columns (acetonitrile/water) detect impurities at levels <0.1%.
  • TLC : Silica plates (ethyl acetate/hexane) monitor reaction progress with $$ R_f = 0.45 $$.

Table 3: Common Impurities and Sources

Impurity Source
Ethyl ester intermediate Incomplete hydrolysis
Regioisomers Cyclization side reactions

Comparative Analysis of Synthetic Approaches

Table 4: Method Efficiency Comparison

Method Yield (%) Purity (%) Cost (USD/kg)
Batch reactor 85 92 1200
Continuous flow 89 93 950
Microwave-assisted 91 94 1100

Microwave-assisted synthesis reduces reaction times to 2 hours but requires specialized equipment, limiting scalability.

Chemical Reactions Analysis

Types of Reactions

4-[5-amino-4-(ethoxycarbonyl)-1H-pyrazol-1-yl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Anticancer Activity

Recent studies have shown that derivatives of pyrazole compounds exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. A study published in the Journal of Medicinal Chemistry reported that modifications in the ethoxycarbonyl group can enhance the compound's ability to inhibit tumor growth, particularly in breast and lung cancer models .

Anti-inflammatory Properties

The anti-inflammatory potential of 4-[5-amino-4-(ethoxycarbonyl)-1H-pyrazol-1-yl]benzoic acid has been investigated due to its ability to inhibit cyclooxygenase (COX) enzymes. In vitro studies demonstrated that this compound reduces the production of inflammatory mediators, making it a candidate for developing new anti-inflammatory drugs .

Antimicrobial Activity

Research has indicated that this compound possesses antimicrobial properties against various bacterial strains. A study highlighted its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting that it could be developed into a novel antibacterial agent .

Herbicide Development

The pyrazole moiety is known for its herbicidal activity. Research has focused on synthesizing derivatives of this compound to enhance herbicidal efficacy. Field trials demonstrated that certain formulations significantly reduce weed biomass while being safe for crop plants .

Plant Growth Regulation

Studies have explored the use of this compound as a plant growth regulator. It has been shown to promote root development and enhance nutrient uptake in various crops, potentially leading to increased yields .

Polymer Synthesis

The unique chemical properties of this compound allow it to be used as a monomer in polymer synthesis. Research indicates that polymers derived from this compound exhibit improved thermal stability and mechanical properties, making them suitable for high-performance applications .

Nanomaterials

Recent investigations have utilized this compound in the synthesis of nanomaterials, particularly for drug delivery systems. Its ability to form stable complexes with metal ions has led to the development of nanoparticles that can encapsulate therapeutic agents, enhancing their bioavailability .

Case Studies

Application AreaStudy ReferenceFindings
Anticancer ActivitySignificant cytotoxic effects against breast and lung cancer cell lines.
Anti-inflammatory PropertiesReduction in inflammatory mediator production via COX inhibition.
Antimicrobial ActivityEffective against S. aureus and E. coli, potential for antibacterial use.
Herbicide DevelopmentReduced weed biomass with safe crop application in field trials.
Plant Growth RegulationEnhanced root development and nutrient uptake in crops.
Polymer SynthesisImproved thermal stability and mechanical properties in synthesized polymers.
NanomaterialsDevelopment of nanoparticles for enhanced drug delivery systems.

Mechanism of Action

The mechanism of action of 4-[5-amino-4-(ethoxycarbonyl)-1H-pyrazol-1-yl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Ring

a. 4-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]benzoic Acid (CAS 220462-27-1)

  • Structure: The pyrazole ring lacks the amino and ethoxycarbonyl groups but includes a trifluoromethyl (-CF₃) group at position 3.
  • Properties: Molecular weight 256.18 g/mol, melting point 189–190°C.
  • Applications : Trifluoromethyl-substituted pyrazoles are common in agrochemicals and pharmaceuticals due to their resistance to oxidative degradation .

b. 4-[4-(Ethoxycarbonyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic Acid

  • Structure : Combines ethoxycarbonyl (position 4) and trifluoromethyl (position 5) groups on the pyrazole.
  • Properties: Molecular weight 329.25 g/mol (calculated). The -CF₃ group at position 5 may sterically hinder interactions compared to the amino group in the target compound.
  • Commercial Status: Available from Santa Cruz Biotechnology (sc-348861), priced at $197/250 mg, indicating broader research use .
Positional Isomerism on the Benzoic Acid Moiety

3-[5-Amino-4-(ethoxycarbonyl)-1H-pyrazol-1-yl]benzoic Acid (CAS 168619-17-8)

  • Structure : Meta-substituted benzoic acid vs. para-substituted in the target compound.
  • The meta isomer has a GHS "Danger" classification, suggesting higher toxicity than the para counterpart .
Complex Derivatives

Ethyl 4-[5-amino-4-(ethoxycarbonyl)-1H-pyrazol-1-yl]-5,8-dihydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(6H)-carboxylate

  • Structure : Incorporates the target compound’s pyrazole moiety into a polycyclic system.
  • Applications : Such fused-ring systems are explored in kinase inhibitor development, leveraging the pyrazole’s hydrogen-bonding capability for ATP-binding site interactions .

Comparative Data Table

Compound Name CAS Number Molecular Weight (g/mol) Key Substituents Melting Point (°C) Commercial Availability
Target Compound 78484-45-4 275.26 5-Amino, 4-ethoxycarbonyl N/R Discontinued
4-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]benzoic Acid 220462-27-1 256.18 3-Trifluoromethyl 189–190 Available (Kanto)
3-[5-Amino-4-(ethoxycarbonyl)-1H-pyrazol-1-yl]benzoic Acid 168619-17-8 275.26 Meta-substituted benzoic acid N/R Available (Chemical-label.com )
4-[4-(Ethoxycarbonyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic Acid N/R 329.25 4-Ethoxycarbonyl, 5-trifluoromethyl N/R Available (Santa Cruz)

N/R = Not Reported

Research Implications and Gaps

  • Synthetic Challenges: The discontinuation of the target compound may reflect difficulties in introducing the amino group without side reactions, as amino-pyrazoles often require protective strategies .
  • Safety Data : The meta isomer’s "Danger" classification () underscores the need for rigorous toxicity profiling of the para-substituted target compound .

Biological Activity

The compound 4-[5-amino-4-(ethoxycarbonyl)-1H-pyrazol-1-yl]benzoic acid (also referred to as 5-amino-4-(ethoxycarbonyl)-1H-pyrazole-1-yl benzoic acid) is a derivative of pyrazole and benzoic acid, known for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a pyrazole ring substituted with an amino group and an ethoxycarbonyl moiety, linked to a benzoic acid group. Its molecular formula is C13H14N3O4C_{13}H_{14}N_3O_4 with a molecular weight of approximately 278.27 g/mol. The compound exhibits both hydrophilic and lipophilic characteristics due to its functional groups, which may influence its bioavailability and interaction with biological targets.

Antimicrobial Activity

Research has indicated that derivatives of pyrazole, including this compound, possess significant antimicrobial properties. A study evaluating various pyrazole derivatives revealed that certain compounds exhibited potent activity against a range of bacterial strains, suggesting potential use as antimicrobial agents in clinical settings .

Antitumor Activity

Several studies have explored the antitumor potential of pyrazole derivatives. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. In vitro assays demonstrated that these compounds can inhibit tumor cell proliferation, highlighting their potential as anticancer agents .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives have been documented in various studies. The compound has been shown to inhibit pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the inflammatory response. This suggests that this compound could be explored for therapeutic applications in inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for key enzymes involved in inflammation and cancer progression.
  • Cell Signaling Modulation : It can modulate signaling pathways related to apoptosis and cell growth.
  • Antioxidant Activity : Some pyrazole derivatives exhibit antioxidant properties, which may contribute to their protective effects against oxidative stress-related diseases .

Study 1: Antitumor Efficacy

A recent study investigated the effects of various pyrazole derivatives on human cancer cell lines. The results indicated that compounds similar to this compound significantly inhibited cell proliferation in breast cancer cells (MCF-7) and lung cancer cells (A549). The IC50 values ranged from 10 μM to 30 μM, demonstrating promising antitumor activity .

Study 2: Anti-inflammatory Properties

In another study focusing on the anti-inflammatory effects, researchers evaluated the compound's ability to reduce nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages. The results showed a dose-dependent inhibition of nitric oxide synthesis, suggesting that the compound could be developed into a therapeutic agent for inflammatory conditions .

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntimicrobialInhibition of bacterial growth
AntitumorInduction of apoptosis
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AntioxidantScavenging free radicals

Q & A

Q. How does the compound’s stability vary under physiological conditions?

  • Methodological Answer : Stability studies in simulated gastric fluid (pH 2) and plasma (pH 7.4) use LC-MS to track degradation. Ethoxycarbonyl groups hydrolyze faster in acidic media, requiring prodrug strategies for oral delivery .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[5-amino-4-(ethoxycarbonyl)-1H-pyrazol-1-yl]benzoic acid
Reactant of Route 2
Reactant of Route 2
4-[5-amino-4-(ethoxycarbonyl)-1H-pyrazol-1-yl]benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.